GPX-150 hydrochloride GPX-150 hydrochloride Camsirubicin, also known as GPX-150, MNPR-201, and CNDO1011, is a synthetic non-cardiotoxic analogue of the anthracycline antibiotic doxorubicin with potential antineoplastic activity. Anthracycline analogue GPX-150 intercalates DNA and impedes the activity of topoisomerase II, inducing single and double-stranded breaks in DNA; inhibiting DNA replication and/or repair, transcription, and protein synthesis; and activating tumor cell apoptosis.
Brand Name: Vulcanchem
CAS No.: 236095-24-2
VCID: VC0522553
InChI: InChI=1S/C27H32N2O9.ClH/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29;/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17+,23-,27-;/m0./s1
SMILES: O=C1C2=C(O)C(C[C@](CCO)(O)C[C@@H]3O[C@@H]4C[C@H](N)[C@@H](O)[C@H](C)O4)=C3C(O)=C2C(C5=C1C=CC=C5OC)=N.[H]Cl
Molecular Formula: C27H33ClN2O9
Molecular Weight: 565.02

GPX-150 hydrochloride

CAS No.: 236095-24-2

Cat. No.: VC0522553

Molecular Formula: C27H33ClN2O9

Molecular Weight: 565.02

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GPX-150 hydrochloride - 236095-24-2

Specification

CAS No. 236095-24-2
Molecular Formula C27H33ClN2O9
Molecular Weight 565.02
IUPAC Name (8R,10S)-10-(((2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-7,8,9,10-tetrahydrotetracen-5(12H)-one hydrchloride
Standard InChI InChI=1S/C27H32N2O9.ClH/c1-11-23(31)14(28)8-17(37-11)38-16-10-27(35,6-7-30)9-13-19(16)26(34)20-21(25(13)33)24(32)12-4-3-5-15(36-2)18(12)22(20)29;/h3-5,11,14,16-17,23,29-31,33-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17+,23-,27-;/m0./s1
Standard InChI Key QVPRMGHPBJJSRU-KMIOROQSSA-N
SMILES O=C1C2=C(O)C(C[C@](CCO)(O)C[C@@H]3O[C@@H]4C[C@H](N)[C@@H](O)[C@H](C)O4)=C3C(O)=C2C(C5=C1C=CC=C5OC)=N.[H]Cl
Appearance Solid powder

Introduction

PropertyValue
Molecular FormulaC27H32N2O9.ClH
Molecular Weight565.012 Da
StereochemistryAbsolute
Defined Stereocenters6/6
E/Z Centers0
Ionic Charge0
InChIKeyQVPRMGHPBJJSRU-IGAJXZAQSA-N
Optical ActivityUnspecified

This anthracycline compound maintains the core structural elements required for antineoplastic activity while incorporating modifications that affect its metabolic fate and tissue interactions .

Mechanism of Action

GPX-150 hydrochloride functions through a mechanism similar to other anthracyclines but with critical differences that explain its improved safety profile. Traditional anthracyclines like doxorubicin cause cardiotoxicity primarily through two pathways: the formation of reactive oxygen species (ROS) and the generation of cardiotoxic metabolites such as doxorubicinol .

Reduced Reactive Oxygen Species Formation

The structural modifications in GPX-150 significantly diminish the compound's propensity to generate reactive oxygen species in cardiac tissue. Reactive oxygen species are highly damaging to cardiomyocytes, which possess limited antioxidant capacity compared to other cell types. By reducing ROS formation, GPX-150 hydrochloride protects cardiac cells from oxidative damage that typically occurs during doxorubicin treatment .

Prevention of Cardiotoxic Metabolite Formation

A key advancement in GPX-150's design is its reduced conversion to cardiotoxic metabolites. Doxorubicin is metabolized in the body to doxorubicinol, which has been strongly linked to irreversible cardiotoxicity. GPX-150 hydrochloride has been engineered to resist this metabolic transformation, thereby preventing the accumulation of these harmful metabolites and preserving cardiac function even during extended treatment regimens .

Clinical Development

The clinical development of GPX-150 hydrochloride has progressed through multiple phases of investigation, with promising results demonstrating both efficacy and safety advantages.

Phase 1 Clinical Trials

Initial human studies of GPX-150 hydrochloride focused on safety, tolerability, and preliminary efficacy. These Phase 1 clinical trials yielded encouraging results, with no evidence of irreversible, cumulative dose-dependent cardiotoxicity observed among participants . This finding represented a significant advancement over conventional anthracyclines, which typically demonstrate predictable, dose-related cardiac damage that limits their therapeutic utility.

Phase 2 Clinical Trials

Following the successful Phase 1 investigation, GPX-150 hydrochloride advanced to Phase 2 trials specifically targeting patients with soft-tissue sarcoma. This trial has been completed and provided valuable insights into both the efficacy and safety profile of the compound in the target patient population .

The Phase 2 study confirmed the cardiac safety advantages observed in earlier trials. Most notably, no patients developed evidence of irreversible, cumulative dose-dependent chronic cardiotoxicity—a stark contrast to the expected outcomes with traditional doxorubicin treatment, where dose-limiting cardiotoxicity frequently occurs and may manifest even years after treatment completion .

Regulatory Status

GPX-150 hydrochloride has received recognition from regulatory authorities for its potential in addressing unmet needs in cancer treatment, particularly for rare malignancies.

Orphan Drug Designation

The compound has been granted orphan drug status by the U.S. Food and Drug Administration (FDA) . This designation acknowledges the compound's potential in treating conditions that affect fewer than 200,000 people in the United States and provides development incentives including:

  • Market exclusivity periods

  • Tax credits for qualified clinical testing

  • Exemption from FDA application fees

  • Potential grant funding for clinical trials

The orphan drug designation reflects the significant need for improved treatment options for patients with soft-tissue sarcomas, which represent a diverse group of relatively rare malignancies with limited therapeutic alternatives.

Future Directions and Clinical Implications

The development of GPX-150 hydrochloride represents a promising advance in anthracycline therapy that may expand treatment options for patients with soft-tissue sarcomas and potentially other malignancies traditionally treated with anthracyclines.

Ongoing Research Needs

Despite the promising results to date, several important questions remain regarding GPX-150 hydrochloride:

  • Long-term efficacy compared to standard doxorubicin in various sarcoma subtypes

  • Potential activity in other anthracycline-responsive malignancies

  • Optimal dosing schedules and combination regimens

  • Very long-term cardiac safety beyond the duration of completed clinical trials

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